Centchroman

Overview

Description

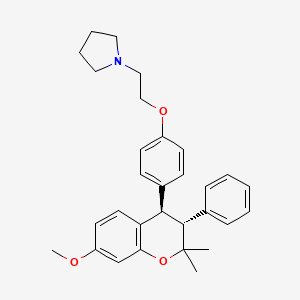

Centchroman (C₃₀H₃₅NO₃), a nonsteroidal selective estrogen receptor modulator (SERM), was developed as a postcoital contraceptive with unique anti-inflammatory and anti-implantation properties. It inhibits blastocyst-endometrium synchronization without suppressing ovulation, distinguishing it from hormonal contraceptives . Pharmacokinetic studies reveal its high lipophilicity, extensive tissue distribution (lung, liver, spleen), and long terminal half-life (24.1 hours for parent drug; 36.6 hours for active metabolite 7-desmethyl this compound) . Clinical trials report a Pearl Index of 1.83–4.2, comparable to levonorgestrel, with minimal side effects like menstrual delay (8% of cycles) .

Mechanism of Action

Target of Action

Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . Its primary targets are the estrogen receptors in various tissues, where it can mimic or oppose the action of estrogen .

Mode of Action

This compound exhibits both estrogenic and antiestrogenic effects depending on the tissue it interacts with . It suppresses the estrogen receptors in reproductive organs, thereby inhibiting the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes this compound effective as a contraceptive pill .

Biochemical Pathways

Its antiestrogenic activity on the endometrium plays a crucial role in its contraceptive effect By inhibiting the implantation of the fertilized ovum, this compound disrupts the normal process of pregnancy

Pharmacokinetics

This compound is administered orally and has a long elimination half-life of about 7 days . This allows it to be taken once per week, making it a convenient contraceptive option . The pharmacokinetics of this compound has been reported in several studies among non-breastfeeding women . .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy. By inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum, this compound effectively prevents pregnancy . Additionally, it has been shown to induce apoptosis and cell-cycle arrest in various types of cancer cells , suggesting potential therapeutic applications beyond contraception.

Biochemical Analysis

Biochemical Properties

Centchroman interacts with various enzymes, proteins, and other biomolecules. It has been studied for its antineoplastic potential, particularly in MCF-7 human breast cancer cells . The biochemical reactions involving this compound are complex and involve multiple biomolecular interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In MCF-7 human breast cancer cells, this compound has shown potential as an antineoplastic agent . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors, which are copiously expressed in human breast cancer-derived cell lines such as MCF-7 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has gained attention for its unique contraceptive properties and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits both estrogenic and antiestrogenic activities, making it a versatile compound in reproductive health. Its primary mechanism of action involves:

- Inhibition of Implantation : this compound alters endometrial receptivity, creating asynchrony between blastocyst movement and endometrial readiness, thereby inhibiting implantation .

- Hormonal Profile : It shows weak estrogenic effects but is noted for its potent antiestrogenic properties. Importantly, it does not inhibit ovulation or interfere with the hypothalamus-pituitary-ovarian axis .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and metabolism:

- In Animals : After oral administration in rats, peak plasma concentrations occur within 12 hours, with a half-life of approximately 24.1 hours. The metabolite 7-desmethylthis compound is detectable in various tissues shortly after administration .

- In Humans : Clinical trials indicate that a single dose of 30 mg or 60 mg results in serum maxima at around 4 to 5 hours post-administration. The terminal half-life ranges from 165 to 168 hours depending on the dosage .

Clinical Efficacy

This compound has been evaluated for its contraceptive efficacy through various studies:

- Contraceptive Benefits : In a study involving 146 women, the Pearl index was calculated at 2.05, indicating a low failure rate . Most women reported menstrual irregularities as the primary side effect (15.06% experienced delayed cycles) .

- Long-Term Use : The acceptance rate for this compound among postpartum women was notably high (48%), with many using it safely during breastfeeding .

Table 1: Summary of Clinical Findings

Case Studies

Several case studies have illustrated the practical applications and outcomes of this compound usage:

- Postpartum Contraception : A study highlighted that postpartum women using this compound reported fewer side effects compared to hormonal contraceptives. The majority were satisfied with their choice due to its non-hormonal nature .

- Menorrhagia Management : In cases where women previously suffered from heavy menstrual bleeding, this compound provided relief for about 21% of users, indicating its potential beyond contraception .

Safety Profile

The safety profile of this compound is generally favorable:

- Minimal Side Effects : Reports indicate that only about 10% of users experienced side effects, which were mostly mild and included headaches and malaise .

- Long-term Effects : Follow-up studies on children born to mothers who used this compound during lactation showed normal developmental milestones over several years .

Scientific Research Applications

Contraceptive Use

Centchroman is primarily used as a contraceptive agent. It functions by altering endometrial receptivity, thereby preventing implantation of a fertilized egg without inhibiting ovulation. This mechanism distinguishes it from traditional hormonal contraceptives.

Clinical Efficacy

- A scoping review analyzed multiple studies on this compound's effectiveness as both a weekly contraceptive and a postcoital contraceptive. The findings indicate that it has a favorable safety profile and is effective in preventing pregnancy when used correctly .

- In clinical trials involving 122 women, this compound demonstrated a high rate of contraceptive efficacy with minimal side effects, such as delayed menstrual cycles in some users .

Long-Term Use and Reversibility

- Longitudinal studies have shown that fertility is rapidly restored after discontinuation of this compound, with most women conceiving within six months post-treatment .

Postcoital Contraception

This compound has been explored as a postcoital contraceptive option. Research indicates that it can be administered after unprotected intercourse to prevent pregnancy effectively.

Treatment of Hormone-Related Disorders

Beyond contraception, this compound has been investigated for its potential in treating various hormone-related conditions.

Osteoporosis and Restenosis

- This compound has been licensed for use in treating osteoporosis and restenosis due to its estrogenic activity on bone metabolism . Its development was aimed at providing an affordable alternative to hormonal therapies.

Cancer Treatment

- Recent studies have highlighted this compound's anti-cancer properties, particularly against advanced breast cancer and head and neck squamous cell carcinoma. Its ability to modulate estrogen receptors makes it a candidate for further research in oncology .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings.

Absorption and Distribution

- Studies indicate that this compound is rapidly absorbed, with peak concentrations occurring within hours post-administration. It exhibits high binding affinity to plasma proteins, enhancing its efficacy at target sites such as the endometrium .

Side Effects

- The side effects reported are generally mild, with irregular menstrual cycles being the most common complaint among users . Extensive safety evaluations have confirmed its suitability for long-term use in family planning programs.

Data Summary

Case Studies

- Contraceptive Efficacy Study : A clinical trial involving 100 women assessed the acceptability and efficacy of this compound over 18 months. Results indicated high satisfaction rates among users, with effective pregnancy prevention noted .

- Postcoital Use Evaluation : Research conducted on the use of this compound as an emergency contraceptive showed promising results in preventing pregnancy when administered shortly after unprotected intercourse .

Chemical Reactions Analysis

Chemical Reactions of Centchroman

The synthesis of this compound involves several key chemical reactions, including condensation, alkylation, reduction, and dehydration processes. The following sections detail these reactions and their respective conditions.

Reaction Scheme

The following table summarizes the key steps involved in the synthesis of this compound:

| Step | Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | 2,4-Dihydroxybenzaldehyde + Phenylacetic Acid | Intermediate Compound | 70 |

| 2 | Alkylation | Intermediate + Methyl Iodide | Alkylated Intermediate | 60 |

| 3 | Reduction | Alkylated Intermediate + LAH | Chromene Structure | High |

| 4 | Dehydration | Chromene + Toluene | Dehydrated Product | High |

| 5 | Final Alkylation | Dehydrated Product + 1-(2-Chloroethyl)pyrrolidine | This compound Hydrochloride | High |

Research Findings on Chemical Reactions

Recent studies have examined the pharmacokinetics and metabolic pathways associated with this compound:

-

Pharmacokinetic Studies : Research indicates that coadministration with other compounds can influence the absorption rates of this compound, affecting its bioavailability and therapeutic efficacy .

-

Metabolic Pathways : Investigations into the metabolic pathways reveal that this compound undergoes various transformations in vivo, which may impact its pharmacological effects and safety profile .

Key Findings from Studies

-

A study demonstrated that this compound can enhance the absorption rate of metformin when coadministered, indicating potential interactions that could be leveraged for therapeutic benefits .

-

Another investigation highlighted the structural modifications and their impacts on biological activity, emphasizing the importance of specific functional groups in determining the efficacy and selectivity of this compound as a SERM .

Q & A

Basic Research Questions

Q. What is the current understanding of Centchroman's mechanism of action as a non-hormonal contraceptive, and how can researchers validate conflicting hypotheses?

this compound (ormeloxifene) acts as a selective estrogen receptor modulator (SERM), primarily inhibiting endometrial receptivity and ovulation through estrogen antagonism . However, studies report variability in its dominant mechanism (e.g., ovulatory suppression vs. endometrial effects). To resolve contradictions, researchers should employ dose-response studies in animal models (e.g., rodent endometrial histology post-treatment) and in vitro assays (e.g., receptor-binding affinity comparisons). Longitudinal human trials with hormonal profiling (estradiol, progesterone) and endometrial biopsies can further clarify primary mechanisms .

Q. How can researchers design studies to address gaps in this compound’s pharmacokinetic data across lactating and non-lactating populations?

Existing pharmacokinetic studies lack stratification by lactation status, despite evidence of altered drug metabolism in breastfeeding women . A robust design would:

- Use parallel-group cohorts (lactating vs. non-lactating) with matched demographics.

- Collect serial plasma samples to measure this compound’s half-life, Cmax, and clearance rates via HPLC-MS/MS .

- Control for confounders (e.g., BMI, hepatic function) through multivariate regression . Reference the Arksey and O’Malley scoping review framework to systematically map existing data before initiating new trials .

Q. What methodological frameworks are recommended for synthesizing evidence on this compound’s contraceptive efficacy and side-effect profiles?

Scoping reviews using the PRISMA-ScR checklist or the Joanna Briggs Institute (JBI) guidelines are optimal for mapping heterogeneous data (e.g., 33 studies spanning RCTs, case reports, and guidelines) . For meta-analysis, apply the Cochrane Risk of Bias Tool to assess study quality and use random-effects models to account for variability in effect sizes (e.g., Pearl Index ranges from 0.5–2.0/100 women-years) .

Advanced Research Questions

Q. How can researchers reconcile disparities in reported side-effect frequencies (e.g., menstrual irregularities: 8–34%) across this compound trials?

Discrepancies arise from inconsistent reporting standards and population heterogeneity. Mitigation strategies include:

- Standardizing adverse event coding using MedDRA or WHO Adverse Reaction Terminology.

- Implementing prospective cohort studies with active surveillance (e.g., mobile health tracking for real-time symptom logging) .

- Applying Bayesian meta-analysis to model uncertainty and subgroup-specific risks (e.g., postpartum vs. non-postpartum users) .

Q. What experimental designs are suitable for evaluating this compound’s long-term safety and non-contraceptive benefits (e.g., osteoporosis prevention)?

- Phase IV Post-Marketing Surveillance : Leverage national health databases (e.g., India’s National Family Health Surveys) for retrospective analyses of long-term outcomes .

- Preclinical Models : Use ovariectomized rats to assess bone mineral density changes via dual-energy X-ray absorptiometry (DXA) .

- Translational Studies : Combine transcriptomic profiling (RNA-seq of endometrial tissue) and biomarker validation (e.g., osteocalcin levels) to identify off-target effects .

Q. How can intervention studies optimize this compound’s acceptance rates in postpartum populations, given cultural and systemic barriers?

Evidence from a tertiary hospital QI study (acceptance rate increased from 2.9% to 78.2%) suggests:

- Multi-Component Interventions : Pair visual aids (infographics on dosing schedules) with nurse-led counseling to address misconceptions .

- PDSA Cycles : Conduct iterative Plan-Do-Study-Act cycles to refine protocols (e.g., integrating this compound into routine postpartum care bundles) .

- Mixed-Methods Analysis : Use Likert-scale surveys (patient satisfaction) and focus groups to identify systemic barriers (e.g., provider bias toward IUDs) .

Q. Methodological Considerations

- Data Collection : For pharmacokinetic studies, prioritize population pharmacokinetics (PopPK) to model inter-individual variability .

- Ethical Compliance : Adhere to ICMR guidelines for contraceptive trials, ensuring informed consent and lactation-compatible dosing .

- Cross-Regional Validity : Address geographic bias (all studies are India-based) by replicating trials in diverse settings (e.g., WHO Reproductive Health Hub sites) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Profile vs. Anti-Inflammatory Agents

Centchroman demonstrates anti-inflammatory activity in acute (carrageenin-induced edema) and chronic (cotton pellet granuloma) models. Key comparisons:

This compound’s lower ulcerogenicity and higher safety margin make it preferable for long-term use .

Contraceptive Efficacy vs. Hormonal Agents

Compared to levonorgestrel (progestin-based contraceptive):

While levonorgestrel has a marginally lower Pearl Index, this compound’s non-hormonal mechanism reduces systemic side effects .

Therapeutic Use in Benign Breast Disease vs. Danazol and Evening Primrose Oil

A 2016 prospective study compared this compound (30 mg biweekly) with danazol (50 mg bid) and evening primrose oil (1,000 mg bid) in 120 patients:

| Outcome | This compound | Danazol | Evening Primrose Oil |

|---|---|---|---|

| Pain Reduction (VAS) | 80% complete regression at 3 months | 71.4% efficacy | No significant effect |

| Nodularity Reduction | 80% at 3 months | 64.7% at 6 months | Ineffective |

| Side Effects | Menstrual delay (30%) | Weight gain, virilization | Gastrointestinal discomfort |

This compound showed superior long-term efficacy and tolerability .

Pharmacokinetic Comparison with SERMs

Compared to tamoxifen (another SERM):

This compound’s shorter half-life reduces cumulative toxicity risks compared to tamoxifen .

Properties

IUPAC Name |

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.